ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Description
ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a methyl group at position 6 and an ethyl carboxylate group at position 2. Its synthesis likely involves multi-step reactions, including amide coupling and esterification, as inferred from analogous compounds .
Properties
IUPAC Name |
ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-19(24)17-16(12-6-4-10(2)8-14(12)26-17)20-18(23)11-5-7-13-15(9-11)27-22-21-13/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKVUHLGOEPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CC(CC2)C)NC(=O)C3=CC4=C(C=C3)N=NS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the benzothiadiazole core, followed by the introduction of the amido group and the tetrahydrobenzothiophene moiety. Common reagents used in these reactions include ethyl chloroformate, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-METHYL-1,3-BENZOTHIAZOLE-6-CARBOXYLATE (CAS 103646-25-9)
- Molecular Formula: C₁₁H₁₁NO₂S
- Molecular Weight : 221.28 g/mol
- Key Features :
- Benzothiazole core (vs. benzothiadiazole in the target compound).
- Ethyl ester group at position 4.
- Methyl substituent at position 2.
- Lacks the tetrahydrobenzothiophene ring system.
- Physicochemical Properties :
2-AMINO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE (CAS 350996-93-9)
- Molecular Formula : C₁₂H₁₈N₂OS
- Molecular Weight : 238.35 g/mol
- Key Features :
- Tetrahydrobenzothiophene core shared with the target compound.
- Propyl substituent at position 6 (vs. methyl in the target).
- Primary amide group at position 3 (vs. benzothiadiazole-linked amide).
Physicochemical and Structural Comparison
Structural and Functional Insights:
Benzothiadiazole vs.
Tetrahydrobenzothiophene Core :
- Both the target compound and CAS 350996-93-9 feature a partially saturated benzothiophene ring. Puckering effects (described in ) in the tetrahydro ring could alter molecular conformation and intermolecular interactions.
Substituent Effects :
- The methyl group at position 6 in the target compound may sterically hinder interactions compared to the propyl group in CAS 350996-93-7.
- The ethyl ester in the target compound vs. the carboxamide in CAS 350996-93-9 affects solubility: esters are typically more lipophilic than carboxamides.
Research Findings and Implications
Crystallography and Hydrogen Bonding :
Synthetic Challenges :
- The benzothiadiazole-amide linkage may require specialized coupling reagents, contrasting with the simpler esterification in CAS 103646-25-8.
Biological Activity
Ethyl 3-(1,2,3-benzothiadiazole-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety and a tetrahydro-benzothiophene structure, which are known for their diverse biological activities. The presence of amide and carboxylate functional groups enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |
| Molecular Weight | 394.48 g/mol |
| Solubility | Soluble in DMSO; sparingly soluble in water |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it could act on cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the synthesis of inflammatory mediators.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by targeting DNA gyrase and topoisomerase IV, suggesting potential for this compound as an antibacterial agent.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit moderate to potent anticancer activity. For example:
- A study demonstrated that benzothiadiazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .
- Structure-activity relationship (SAR) studies revealed that modifications in the benzothiadiazole ring could enhance cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Research on similar thiazole derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria .
- The incorporation of electron-withdrawing groups has been linked to increased antibacterial activity .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
